REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:8][CH:9]([CH3:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].N12CCCN=C1CCCCC2>>[CH3:1][CH:2]([CH:8]=[C:9]([CH3:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)=CC(C)C
|
Name
|
|
Quantity
|
0.975 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)=CC(C)C
|
Name
|
ethyl 20 2,4-dimethyl-3-pentenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Ethyl 2,4-dimethyl-3-pentenoate was prepared
|
Type
|
CUSTOM
|
Details
|
A 25 ml flask equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
After 18 hours of reaction
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
by cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto water
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Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic phase was washed successively with a 5% aqueous solution of HCI, water and brine
|
Type
|
CUSTOM
|
Details
|
dried on Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
After distillation on a bulb-to-bulb apparatus (80-100° C, 5.32 x 102 Pa) there
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
The two compounds were separated by flash-chromatography [SiO2 (30 g), cyclohexane:ethyl acetate =98:2]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)C=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |